molecular formula C7H15NO B1296265 1-Methyl-4-piperidinemethanol CAS No. 20691-89-8

1-Methyl-4-piperidinemethanol

Cat. No. B1296265
CAS RN: 20691-89-8
M. Wt: 129.2 g/mol
InChI Key: KJZLJGZZDNGGCA-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinemethanol, also known as 4-Hydroxymethyl-1-methylpiperidine, is a cyclic secondary amine . It belongs to the important class of amino alcohols, which are organic compounds with both amino and hydroxyl functional groups in a molecule .


Synthesis Analysis

The synthesis of 1-Methyl-4-piperidinemethanol involves a two-stage process . The first stage involves the reaction of tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate with lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere. In the second stage, the reaction mixture is treated with water and sodium hydroxide in tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of 1-Methyl-4-piperidinemethanol is C7H15NO . The InChI Key is KJZLJGZZDNGGCA-UHFFFAOYSA-N and the SMILES string is CN1CCC(CO)CC1 .


Physical And Chemical Properties Analysis

1-Methyl-4-piperidinemethanol is a liquid at 20°C . It has a molecular weight of 129.20 g/mol . The boiling point is 108°C at 10 mmHg and the specific gravity is 0.97 at 20/20 . The refractive index is 1.48 .

Scientific Research Applications

  • Gastric Antisecretory Agents : A study by Scott et al. (1983) explored the potential of derivatives of 1-Methyl-4-piperidinemethanol as gastric antisecretory agents. They found that certain modifications to the compound could lead to significant antisecretory effects without anticholinergic activity, suggesting its potential use in treating peptic ulcer disease (Scott et al., 1983).

  • Thermodynamic Properties : Silva and Cabral (2006) conducted research on the standard molar enthalpies of formation for 1-Methyl-4-piperidinemethanol. Their findings provide valuable insights into the thermodynamic properties of this compound, which is crucial for its application in chemical syntheses (Silva & Cabral, 2006).

  • Synthetic Chemistry : Kasuga and Taguchi (1965) demonstrated the synthesis of DL-2-piperidinemethanol and related compounds. Their work provides foundational knowledge for the chemical synthesis and modification of this compound, which could be applicable in various chemical and pharmaceutical contexts (Kasuga & Taguchi, 1965).

  • Neuroprotection : Chenard et al. (1995) identified a derivative of 1-Methyl-4-piperidinemethanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This finding suggests the potential for neuroprotective applications, particularly in conditions related to NMDA receptor activity (Chenard et al., 1995).

  • Synthesis of Analogs : Schmitt et al. (2013) reported on the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanol and its analogs. This research contributes to the broader understanding of how structural variations can impact the properties and potential applications of this compound (Schmitt et al., 2013).

Safety And Hazards

1-Methyl-4-piperidinemethanol is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(1-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLJGZZDNGGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297432
Record name 1-Methyl-4-piperidinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-piperidinemethanol

CAS RN

20691-89-8
Record name 1-Methyl-4-piperidinemethanol
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Record name 1-Methyl-4-piperidinemethanol
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Record name 1-Methyl-4-piperidinemethanol
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Synthesis routes and methods I

Procedure details

To a solution of 4-piperidylmethanol (1.0 g, 8.7 mmol) and HCHO (2 mL, 25 mmol, 37% in H2O) in CH3CN was added NaCNBH3 (0.5 g, 12.5 mmol). The resulting mixture was stirred for 1 h and filtered. The filtrate was concentrated and the residue was distilled (105° C., 40 torr) to give the title intermediate.
Quantity
1 g
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reactant
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2 mL
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0.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.94 g, 9.0 mmol) in THF (15.0 mL) was added drop-wise to a 1M solution of LiAlH4 in THF (13.5 mL, 13.5 mmol) under argon. The reaction mixture was stirred at room temperature for 17 hours and then cooled to 0° C. A mixture of THF and water (1:1 ratio, 1.5 mL) was added drop-wise. A gelatinous white solid formed. 4M aq NaOH solution (0.6 mL) was added drop-wise. Water (2 mL) was added and the resulting mixture stirred at room temperature for 2 hours. The white solid was removed by filtration. The filtrate was loaded onto an Isolute HM-N liquid-liquid extraction column and then eluted with EtOAc (200 mL). The resulting organic phase concentrated in vacuo yielding (1-methylpiperidin-4-yl)methanol as a yellow oil (1.02 g, 88%).
Quantity
1.94 g
Type
reactant
Reaction Step One
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solution
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15 mL
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13.5 mL
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0.6 mL
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reactant
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2 mL
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1.5 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 1-methyl-piperidine-4-carboxylic acid ethyl ester (0.855 g, 5 mmol) in THF (30 ml) was added dropwise a 1M solution of LiAlH4 in THF (20 ml, 20 mmol). The reaction mixture was then stirred for 18 h whilst warming to ambient temperature, and then quenched by careful addition of water (0.75 ml), 10% aqueous NaOH (0.75 ml) then water (3×0.75 ml) and stirred at ambient temperature for 2 h. The resultant mixture was reduced in vacuo, shaken with ethyl acetate and filtered to remove inorganic residues. The filtrate was reduced in vacuo to give (1-methyl-piperidin-4-yl)-methanol as a colourless oil (0.468 g, 73%). (LC/MS: Rt 0.33, [M+H]+ 130.20).
[Compound]
Name
ice
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0 (± 1) mol
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0.855 g
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Synthesis routes and methods IV

Procedure details

A solution of ester 21 (10.1 g, 59.0 mmol) in Et2O (40 mL) was added dropwise to a suspension of LiAlH4 (2.46 g, 64.9 mmol) in Et2O (200 mL) at 0° C. Then, the reaction mixture was allowed to warm to room temperature and was then stirred for 4 h at this temperature. Water (10 mL) was added slowly and stirring was continued for a further 30 min. The formed white precipitate was separated by filtration and washed thoroughly with Et2O (250 mL). After removal of the solvent under reduced pressure the resulting oil was purified by distillation (bp. 108° C., 14 mbar) to give alcohol 22 (6.40 g, 84%) as a colorless oil. −Rf=0.53 (CH2Cl2/MeOH, 5:1, 5% NEt3, PMA: dark blue). 1H NMR (300 MHz, CDCl3): δ=1.28 (dq, J=12.2, 3.7 Hz, 2 H, 3-Hax, 5-Hax), 1.38-1.55 (m, 1 H, 4-H), 1.68-1.79 (m, 2 H, 3-Heq, 5-Heq), 1.93 (dt, J=11.8, 2.3 Hz, 2 H, 2-Hax, 6-Hax), 2.26 (s, 3 H, NMe), 2.82-2.92 (m, 2 H, 2-Heq, 6-Heq), 3.12 (sbr, 1 H, OH), 3.46 (d, J=6.4 Hz, 2 H, CH2OH) ppm. —13C NMR (75.5 MHz, CDCl3): δ=28.8 (C-3, C-5), 37.9 (C-4), 46.3 (NMe), 55.5 (C-2, C-6), 67.4 (CH2OH) ppm. −MS (70 eV, EI): m/z (%)=129 (55) [M]+, 128 (100) [M−H]+, 112 (10) [M-OH]+, 98 (21) [M-CH2OH]+. —C7H15NO (129.20).
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10.1 g
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2.46 g
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40 mL
Type
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Reaction Step One
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Quantity
200 mL
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solvent
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10 mL
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Reaction Step Two
Yield
84%

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